![molecular formula C26H34N2O2 B13139112 1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione CAS No. 142059-66-3](/img/structure/B13139112.png)
1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(diisopropylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and medicinal chemistry. The structure of 1,4-Bis(diisopropylamino)anthracene-9,10-dione includes two diisopropylamino groups attached to the anthracene core, which significantly influences its chemical behavior and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(diisopropylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with diisopropylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with diisopropylamino groups, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(diisopropylamino)anthracene-9,10-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Bis(diisopropylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The diisopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Bis(diisopropylamino)anthracene-9,10-dione has been explored for several scientific research applications:
作用機序
The mechanism of action of 1,4-Bis(diisopropylamino)anthracene-9,10-dione, particularly in medicinal applications, involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is similar to other anthraquinone derivatives used in cancer therapy . Additionally, the compound’s photophysical properties allow it to generate reactive oxygen species upon light activation, contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
1,4-Bis(amino)anthracene-9,10-dione: Similar structure but with amino groups instead of diisopropylamino groups.
9,10-Diphenylanthracene: Another anthracene derivative known for its photophysical properties.
Mitoxantrone: A clinically used anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis(diisopropylamino)anthracene-9,10-dione is unique due to the presence of diisopropylamino groups, which enhance its solubility and modify its electronic properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as organic light-emitting diodes (OLEDs) and fluorescent probes .
特性
CAS番号 |
142059-66-3 |
|---|---|
分子式 |
C26H34N2O2 |
分子量 |
406.6 g/mol |
IUPAC名 |
1,4-bis[di(propan-2-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c1-15(2)27(16(3)4)21-13-14-22(28(17(5)6)18(7)8)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-18H,1-8H3 |
InChIキー |
KVYWYLHBQAHOOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=C2C(=C(C=C1)N(C(C)C)C(C)C)C(=O)C3=CC=CC=C3C2=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


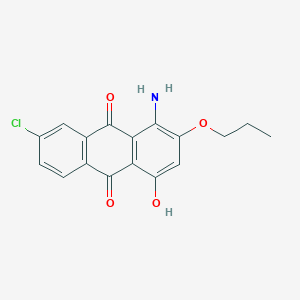
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
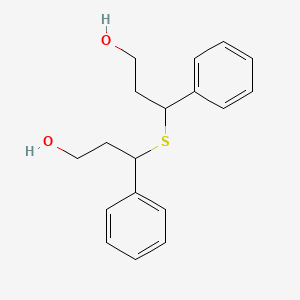

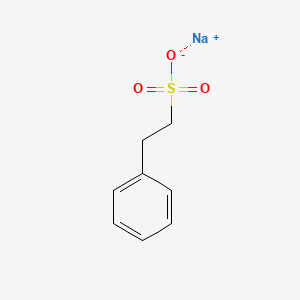


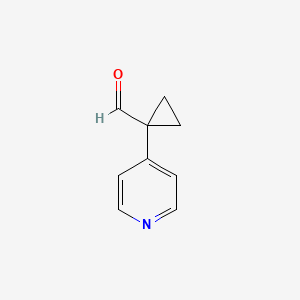

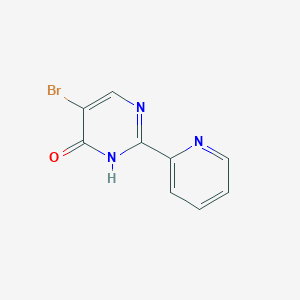
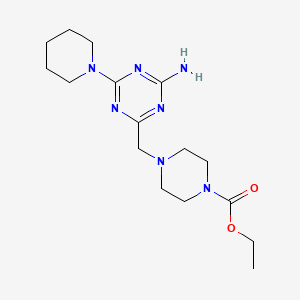
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
